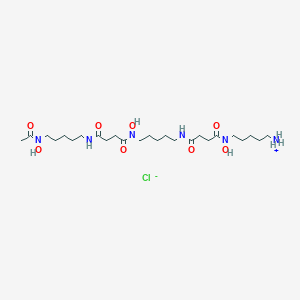

Deferoxamine hydrochloride

Description

Historical Context of Siderophore Discovery and Application in Biomedical Research

Siderophores are low-molecular-weight compounds produced by microorganisms, such as bacteria and fungi, to scavenge for iron, an essential element for their survival. researchgate.net The discovery of these iron-chelating molecules opened a new frontier in understanding microbial iron acquisition and, subsequently, in developing novel therapeutic strategies. researchgate.netnih.govacs.org Early biomedical research on siderophores focused on their potential to treat iron overload disorders, such as hemochromatosis and hemosiderosis, by binding to excess iron in the body and facilitating its excretion. researchgate.netnih.gov The ability of siderophores to form stable complexes with iron ions made them prime candidates for chelation therapy. researchgate.netdrugbank.com This foundational research laid the groundwork for the development of siderophore-based drugs. researchgate.net

The timeline below highlights key moments in the history of siderophore research:

| Year | Milestone | Significance |

| 1950s | Discovery of ferrioxamines from Streptomyces pilosus. nih.govwikipedia.org | Led to the eventual isolation of the iron-free compound, deferoxamine (B1203445). nih.gov |

| 1960s | First production of deferoxamine (DFO). nih.gov | Marked the beginning of its investigation as a therapeutic agent. |

| 1968 | FDA approval of deferoxamine for the treatment of iron overload. nih.govacs.orgnih.gov | Established its clinical utility in managing iron toxicity. |

| 1970s | Isolation of other siderophores like enterobactin. nih.gov | Broadened the understanding of siderophore diversity and function. |

| Present | Over 17,000 publications on siderophores. nih.govacs.org | Demonstrates the vast and ongoing interest in their biomedical potential. nih.govacs.org |

Evolution of Deferoxamine in Academic and Preclinical Investigations

The discovery of deferoxamine was a serendipitous outcome of research focused on finding iron-containing antibiotics known as ferrimycins. nih.gov Researchers at Ciba, in collaboration with the Swiss Federal Institute of Technology, identified iron-containing antibiotic antagonists called ferrioxamines. nih.gov While the initial project on ferrimycine was dropped due to rapid bacterial resistance, the focus shifted to the therapeutic potential of the ferrioxamine impurities. nih.gov By removing iron from ferrioxamine B, deferoxamine was produced in 1960. nih.govwikipedia.org

Initial preclinical studies in rabbits and dogs demonstrated that deferoxamine increased urinary iron excretion with a favorable safety profile, paving the way for human trials. nih.gov The first hemochromatosis patient was treated in 1961, and the drug was registered in Switzerland in 1963. nih.gov

Following its approval for iron overload, the scope of deferoxamine research expanded significantly. Investigators began to explore its other properties, particularly its angiogenic and antioxidant effects. nih.govresearchgate.net Preclinical studies in various animal models have investigated its potential in:

Wound Healing: Promoting angiogenesis and reducing oxidative stress in chronic wounds and radiation-induced fibrosis. nih.govmdpi.com

Neurodegenerative Diseases: Investigating its role in Alzheimer's disease, Parkinson's disease, and stroke, primarily due to its ability to chelate excess iron in the brain and modulate inflammatory responses. mdpi.comnih.gov

Spinal Cord Injury and Intracerebral Hemorrhage: Studies are exploring its potential to improve neurological outcomes. wikipedia.orgnih.gov

Tuberculosis: Research suggests it may have antimycobacterial properties and could serve as an adjunct therapeutic. biorxiv.org

Contemporary Research Landscape and Scholarly Significance of Deferoxamine

The current research landscape for deferoxamine is vibrant and multifaceted, extending far beyond its initial application. A significant area of contemporary investigation revolves around its ability to induce a "hypoxia-like" state by inhibiting prolyl hydroxylase domain (PHD) enzymes. mdpi.com This leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that upregulates genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). nih.govmdpi.com This mechanism is being explored for its therapeutic potential in conditions characterized by insufficient blood supply. mdpi.com

Numerous studies have demonstrated that deferoxamine can effectively promote endothelial tube formation, cell proliferation, and migration. mdpi.com However, a major challenge in its clinical application is its short half-life and hydrophilic nature, which limits its sustained effect. mdpi.com Consequently, a significant portion of current research focuses on developing novel drug delivery systems, such as loading deferoxamine into nanocarriers or functionalizing biopolymers to enhance its therapeutic efficacy and patient compliance. mdpi.commdpi.com

The scholarly significance of deferoxamine is underscored by the continuous exploration of its mechanisms of action and its potential application in a wide range of diseases. mdpi.comresearchgate.net Its role as an iron chelator with potent anti-inflammatory and antioxidant properties continues to be a subject of interest in various autoimmune and inflammatory disorders. mdpi.com The ongoing research into deferoxamine highlights its versatility as a research tool and its potential as a therapeutic agent for a growing number of clinical conditions. mdpi.comresearchgate.netresearchgate.net

Properties

Key on ui mechanism of action |

Deferoxamine works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming ferrioxamine, a stable complex which is eliminated via the kidneys. 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron. Deferoxamine works in treating aluminum toxicity by binding to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex. The formation of aluminoxamine increases blood concentrations of aluminum, resulting in an increased concentration gradient between the blood and dialysate, boosting the removal of aluminum during dialysis. 100 mg of deferoxamine is capable of binding approximately 4.1 mg of aluminum. DEFEROXAMINE HAS...REMARKABLY HIGH AFFINITY FOR FERRIC IRON... IT...COMPETES FOR IRON OF FERRITIN & HEMOSIDERIN, BUT IT REMOVES ONLY SMALL AMOUNT OF IRON OF TRANSFERRIN. ... GIVEN ORALLY, DEFEROXAMINE BINDS IRON IN LUMEN OF BOWEL & RENDERS THE METAL NONABSORBABLE. IT READILY COMPLEXES WITH FERRIC ION TO FORM FERRIOXAMINE, COLORED, STABLE, WATER-SOL CHELATE; IT ALSO HAS LIMITED AFFINITY FOR FERROUS ION. /MESYLATE/ |

|---|---|

CAS No. |

1950-39-6 |

Molecular Formula |

C25H49ClN6O8 |

Molecular Weight |

597.1 g/mol |

IUPAC Name |

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;hydrochloride |

InChI |

InChI=1S/C25H48N6O8.ClH/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H |

InChI Key |

KCRQZLMAZHZDCL-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl |

melting_point |

MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/ MP: 180-182 °C /N-ACETYL DERIV/ 138 - 140 °C |

Other CAS No. |

1950-39-6 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

solubility |

9.90e-02 g/L |

Synonyms |

Deferoxamine Deferoxamine B Deferoxamine Mesilate Deferoxamine Mesylate Deferoxamine Methanesulfonate Deferoximine Deferrioxamine B Desferal Desferioximine Desferrioxamine Desferrioxamine B Desferrioxamine B Mesylate Desferroxamine Mesilate, Deferoxamine Mesylate, Deferoxamine Mesylate, Desferrioxamine B Methanesulfonate, Deferoxamine |

Origin of Product |

United States |

Molecular Mechanisms of Action

Iron Chelation Dynamics

Deferoxamine's primary and most well-understood mechanism of action is its role as an iron chelator. patsnap.com It is a hexadentate ligand, meaning it possesses six binding sites that can securely envelop a single iron ion. patsnap.com

Specificity and Affinity for Ferric Iron (Fe3+) Complexation

Deferoxamine (B1203445) exhibits a remarkably high and specific affinity for trivalent (ferric) iron. drugbank.compatsnap.com The complex formation constant for the deferoxamine-ferric iron complex, known as ferrioxamine, is approximately 10^31. medsafe.govt.nz This strong binding affinity is attributed to the three bidentate hydroxamic acid groups within the deferoxamine molecule, which form a stable octahedral complex with the Fe3+ ion. mdpi.commdpi.com While it can also bind to ferrous iron (Fe2+), its affinity for the ferric form is substantially stronger. medsafe.govt.nz This high specificity minimizes the chelation of other essential divalent metal ions like copper (Cu2+) and zinc (Zn2+). medsafe.govt.nzpatsnap.com

Table 1: Deferoxamine Binding Affinity

| Metal Ion | Complex Formation Constant |

|---|---|

| Ferric Iron (Fe3+) | 10^31 medsafe.govt.nz |

| Aluminum (Al3+) | 10^25 medsafe.govt.nz |

Interactions with Non-Transferrin-Bound Iron (NTBI) and Labile Plasma Iron (LPI) Pools

In conditions of iron overload, the iron-carrying capacity of transferrin becomes saturated, leading to the appearance of potentially toxic iron species in the plasma collectively known as non-transferrin-bound iron (NTBI). nih.govbioiron.org A redox-active component of NTBI is referred to as labile plasma iron (LPI), which is considered particularly damaging due to its ability to catalyze the formation of reactive oxygen species. ashpublications.orgashpublications.orgnih.gov

Deferoxamine effectively chelates iron from these pathological pools. nih.govresearchgate.net It can bind to free iron in the plasma and also accesses iron from storage forms like ferritin and hemosiderin. nih.govmhmedical.comhemonc.org Studies have shown that deferoxamine can directly chelate NTBI, with the directly chelatable fraction sometimes referred to as DCI. ashpublications.orgashpublications.org The removal of LPI from the plasma is a key therapeutic goal, and deferoxamine has been shown to be effective in this regard. ashpublications.orgradboud-ironcenter.com However, some fractions of NTBI are only slowly available to deferoxamine. nih.gov

Discrimination from Physiologically Bound Iron in Essential Metalloproteins (e.g., Transferrin, Hemoglobin, Cytochromes)

A crucial aspect of deferoxamine's mechanism is its inability to remove iron that is already incorporated into essential physiological proteins. nih.govmhmedical.comhemonc.org It does not readily chelate iron from transferrin, the primary iron transport protein in the blood. hemonc.orgpahealthwellness.compfizermedicalinformation.com Similarly, it does not bind to the iron contained within hemoglobin, the oxygen-carrying molecule in red blood cells, or within cytochromes, which are vital for cellular respiration. nih.govhemonc.orgpahealthwellness.compfizermedicalinformation.comnih.gov This selectivity ensures that essential iron-dependent biological functions are not disrupted during chelation therapy.

Formation and Excretion Pathways of Ferrioxamine

When deferoxamine binds with ferric iron, it forms a stable, water-soluble complex called ferrioxamine. drugbank.compatsnap.com This complex formation prevents the iron from participating in further chemical reactions. pahealthwellness.compfizermedicalinformation.com The ferrioxamine complex is then readily excreted from the body. drugbank.compatsnap.com The primary route of elimination is through the kidneys into the urine, which may impart a characteristic reddish or "vin rosé" color. mhmedical.compahealthwellness.com A portion of the ferrioxamine is also excreted in the feces via the bile, which primarily reflects the chelation of intrahepatic iron. medsafe.govt.nznih.govpahealthwellness.com

Aluminum Chelation Dynamics

Deferoxamine is also utilized for the management of aluminum toxicity, particularly in patients with renal failure. mhmedical.comnih.gov

Binding Characteristics and Formation of Aluminoxamine (B1219046)

Deferoxamine binds with trivalent aluminum ions to form a stable, water-soluble complex known as aluminoxamine. drugbank.commedscape.comscielo.br The formation constant for aluminoxamine is 10^25, indicating a strong binding affinity, although it is lower than that for ferric iron. medsafe.govt.nzkarger.com This chelation process can mobilize aluminum that is bound to tissues, increasing its concentration in the bloodstream. drugbank.comnih.gov In patients undergoing dialysis, this increased plasma concentration of aluminoxamine facilitates its removal through the dialysis membrane. drugbank.commedscape.com

Table 2: Deferoxamine Chelation Stoichiometry

| Compound | Binding Ratio (mg of metal per 100 mg of deferoxamine) |

|---|---|

| Ferric Iron | ~8.5 mg drugbank.commhmedical.com |

Mechanisms of Aluminoxamine Elimination

Deferoxamine is utilized in the management of aluminum toxicity, a condition that can arise in patients with chronic kidney disease undergoing dialysis. The mechanism of action involves the chelation of tissue-bound aluminum to form a stable, water-soluble complex known as aluminoxamine. drugbank.com This process effectively mobilizes aluminum from tissues into the bloodstream. nih.gov

The formation of aluminoxamine increases the concentration of aluminum in the blood, thereby creating a favorable concentration gradient between the blood and the dialysate during hemodialysis. drugbank.com This enhanced gradient facilitates the removal of the aluminoxamine complex from the body. drugbank.comnih.gov While the primary route of elimination for aluminoxamine is renal excretion in individuals with normal kidney function, in dialysis patients, it is effectively cleared through the dialysis membrane. nih.govwiley.com Studies in dogs have shown that the biliary excretion of aluminoxamine is negligible, even in the presence of renal failure, highlighting the primary role of renal and dialysis-based clearance. core.ac.uk

Redox Homeostasis and Oxidative Stress Mitigation

Deferoxamine plays a significant role in modulating cellular redox homeostasis and mitigating oxidative stress, primarily through its iron-chelating properties but also via direct antioxidant actions.

Inhibition of Fenton and Haber-Weiss Reactions

A key mechanism by which deferoxamine mitigates oxidative stress is through the inhibition of the Fenton and Haber-Weiss reactions. researchgate.netfrontiersin.org These reactions involve the iron-catalyzed generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻). frontiersin.orgbrieflands.com By binding to and sequestering free or loosely-bound iron, deferoxamine prevents its participation in these redox cycling reactions, thereby suppressing the formation of damaging hydroxyl radicals. researchgate.netfrontiersin.org This action is crucial in conditions of iron overload where the accumulation of non-transferrin-bound iron can lead to significant oxidative damage to lipids, proteins, and DNA. nih.govnih.gov

Interaction with Heme and Hemin (B1673052) in Oxidative Processes

Deferoxamine interacts with heme and its oxidized form, hemin, which can be a source of catalytic iron and promote oxidative processes. Research has demonstrated that deferoxamine can bind to hemin, with calculated binding constants in the range of 10⁴-10⁵ M⁻¹. nih.gov This interaction is spontaneous and exothermic. nih.gov Interestingly, while deferoxamine is generally protective, some studies suggest that its interaction with hemin could, under certain conditions, promote the formation of cytotoxic radicals like superoxide. nih.gov Conversely, other research indicates that deferoxamine can inhibit hemin-induced hemolysis of red blood cells, suggesting a protective role by altering the interaction of hemin with cell membranes. ahajournals.org Deferoxamine has also been shown to reduce hemin accumulation in the brain following intracerebral hemorrhage. researchgate.net

Hypoxia-Inducible Factor (HIF-1α) Pathway Modulation

Deferoxamine is a well-established modulator of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. frontiersin.orgmdpi.com This pathway is a critical cellular response to low oxygen levels (hypoxia).

Mechanism of Prolyl Hydroxylase Domain (PHD) Enzyme Inactivation

The stability of the HIF-1α protein is primarily regulated by a family of enzymes known as prolyl hydroxylase domain (PHD) enzymes. mdpi.com These enzymes require oxygen, iron (Fe²⁺), and 2-oxoglutarate as co-factors to hydroxylate specific proline residues on the HIF-1α subunit. mdpi.comuiowa.edu Under normoxic (normal oxygen) conditions, hydroxylated HIF-1α is recognized by the von Hippel-Lindau (VHL) protein, leading to its ubiquitination and subsequent degradation by the proteasome. mdpi.com

Deferoxamine inactivates PHD enzymes by chelating the ferrous iron (Fe²⁺) that is essential for their catalytic activity. scbt.comnih.gov By removing this crucial cofactor, deferoxamine mimics a hypoxic state, preventing the hydroxylation and subsequent degradation of HIF-1α. mdpi.comscbt.com This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of various target genes involved in processes like angiogenesis and cell survival. frontiersin.orgmdpi.com

| Enzyme/Process | Role in Deferoxamine's Mechanism | Effect of Deferoxamine |

| Prolyl Hydroxylase Domain (PHD) Enzymes | Regulate HIF-1α stability through oxygen-dependent hydroxylation. | Inactivated due to chelation of essential iron cofactor. scbt.comnih.gov |

| Fenton Reaction | Generates hydroxyl radicals from hydrogen peroxide, catalyzed by iron. | Inhibited by sequestration of catalytic iron. researchgate.netfrontiersin.org |

| Haber-Weiss Reaction | Generates hydroxyl radicals from superoxide and hydrogen peroxide, catalyzed by iron. | Inhibited by sequestration of catalytic iron. researchgate.netfrontiersin.org |

| Compound | Interaction with Deferoxamine | Outcome |

| Aluminum | Chelation to form aluminoxamine. drugbank.com | Enhanced elimination via dialysis. drugbank.comnih.gov |

| Ferric Iron (Fe³⁺) | High-affinity chelation to form ferrioxamine. | Excretion and reduction of iron-mediated toxicity. drugbank.com |

| Hemin | Binding with a moderate affinity. nih.gov | Complex effects, including potential modulation of oxidative processes. nih.govahajournals.org |

| Reactive Oxygen Species (ROS) | Direct scavenging of radicals like •OH. frontiersin.org | Mitigation of oxidative stress independent of iron chelation. frontiersin.org |

Upregulation and Stabilization of Hypoxia-Inducible Factor-1α Expression

Deferoxamine hydrochloride's mechanism of action in stabilizing Hypoxia-Inducible Factor-1α (HIF-1α) is intrinsically linked to its primary function as an iron chelator. nih.govwikipedia.org Under normal oxygen conditions (normoxia), the HIF-1α subunit is highly regulated and targeted for degradation. This process is mediated by a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes. mdpi.comresearchgate.net PHDs require oxygen and α-ketoglutarate as substrates, and crucially, ferrous iron (Fe²⁺) as a cofactor, to hydroxylate specific proline residues on the HIF-1α protein. mdpi.comresearchgate.net

Once hydroxylated, HIF-1α is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. mdpi.compnas.org This recognition leads to the ubiquitination of HIF-1α and its subsequent rapid degradation by the proteasome, preventing its accumulation in the cell. mdpi.compnas.orgnih.gov

Deferoxamine disrupts this regulatory pathway by chelating, or binding, free iron in the cellular environment. researchgate.netnih.gov By sequestering Fe²⁺, Deferoxamine effectively removes the essential cofactor required for PHD enzyme activity. mdpi.comresearchgate.net This inactivation of PHDs prevents the hydroxylation of HIF-1α, even in the presence of normal oxygen levels. nih.gov Consequently, HIF-1α is no longer recognized by the VHL complex, escapes proteasomal degradation, and becomes stabilized. nih.govmdpi.com This leads to the accumulation of HIF-1α protein in the cytoplasm, effectively mimicking a hypoxic (low oxygen) state. nih.govfrontiersin.org Research has shown that treatment with Deferoxamine not only increases the protein levels of HIF-1α but can also lead to an upregulation of its mRNA expression. frontiersin.orgnih.gov

| Component | Role in HIF-1α Regulation | Effect of Deferoxamine |

|---|---|---|

| HIF-1α | Oxygen-sensitive subunit of the HIF-1 transcription factor. Degraded under normoxic conditions. | Stabilized and accumulates in the cytoplasm. |

| Prolyl Hydroxylase Domain (PHD) Enzymes | Hydroxylates HIF-1α, marking it for degradation. Requires Fe²⁺ as a cofactor. | Inactivated due to chelation of its Fe²⁺ cofactor. |

| Iron (Fe²⁺) | Essential cofactor for PHD enzyme activity. | Sequestered by Deferoxamine, making it unavailable for PHDs. |

| von Hippel-Lindau (VHL) Protein | Recognizes hydroxylated HIF-1α and mediates its ubiquitination and degradation. | Cannot bind to the non-hydroxylated HIF-1α, preventing its degradation. |

Downstream Activation of Angiogenic and Cellular Survival Pathways

The stabilization and accumulation of HIF-1α by this compound initiates a cascade of downstream signaling events. The stabilized HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. frontiersin.orgnih.gov This HIF-1α/HIF-1β heterodimer then binds to specific DNA sequences known as Hypoxia Responsive Elements (HREs) located in the promoter region of various target genes, thereby activating their transcription. nih.govpnas.org These target genes are pivotal in mediating cellular adaptation to perceived hypoxia, primarily through the promotion of angiogenesis and enhancement of cellular survival.

Activation of Angiogenic Pathways

A primary consequence of HIF-1α activation is the potent stimulation of angiogenesis, the formation of new blood vessels. Deferoxamine treatment has been shown to significantly increase the expression of key pro-angiogenic growth factors. nih.govmdpi.com

Vascular Endothelial Growth Factor (VEGF): As a principal target gene of HIF-1, VEGF expression is robustly upregulated following Deferoxamine-induced HIF-1α stabilization. nih.govmdpi.com VEGF is a critical signaling molecule that triggers quiescent endothelial cells to proliferate and migrate, which are essential steps in forming new vasculature. mdpi.comnih.gov

Other Angiogenic Factors: Beyond VEGF, HIF-1α activation also increases the expression of other important factors that contribute to neovascularization, including Platelet-Derived Growth Factor (PDGF) and Stromal Cell-Derived Factor-1 (SDF-1). mdpi.comnih.govresearchgate.net The coordinated upregulation of these factors stimulates endothelial cell tube formation and maturation of new blood vessels. mdpi.comresearchgate.net

Activation of Cellular Survival Pathways

In addition to promoting blood vessel formation, the downstream effects of HIF-1α activation include the enhancement of various cellular survival pathways, which are critical for protecting cells from stress and preventing apoptosis.

Regulation of Pro- and Anti-Apoptotic Proteins: Studies have demonstrated that Deferoxamine can modulate the expression of proteins in the Bcl-2 family. Specifically, it can increase the levels of the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bax, resulting in an increased Bcl-2/Bax ratio that favors cell survival. nih.gov

Involvement of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways are significantly involved in the cellular response to Deferoxamine. Research indicates that Deferoxamine treatment can differentially enhance the phosphorylation, and thus activation, of Extracellular Regulated Protein Kinases (ERK) and p38 MAPK. frontiersin.orgnih.gov The activation of the ERK and p38 MAPK signaling pathways has been directly linked to the Deferoxamine-mediated upregulation of HIF-1α. nih.govnih.gov

Upregulation of Neuroprotective Factors: In neuronal contexts, Deferoxamine-induced HIF-1α can increase the expression of neuroprotective molecules such as Brain-Derived Neurotrophic Factor (BDNF), contributing to neuronal survival and plasticity. frontiersin.org

| Pathway | Key Downstream Target Genes/Proteins | Function | Reference |

|---|---|---|---|

| Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Promotes endothelial cell proliferation and migration. | mdpi.comnih.govmdpi.com |

| Platelet-Derived Growth Factor (PDGF) | Stimulates growth, proliferation, and migration of vascular cells. | mdpi.comnih.gov | |

| Stromal Cell-Derived Factor-1 (SDF-1) | Recruits progenitor cells and promotes vascularization. | mdpi.comresearchgate.net | |

| Cellular Survival | Bcl-2/Bax Ratio | Increased ratio inhibits apoptosis and promotes cell survival. | nih.gov |

| p38 MAPK (Phosphorylated) | Activated kinase involved in HIF-1α stabilization and cell survival signaling. | frontiersin.orgnih.gov | |

| ERK (Phosphorylated) | Activated kinase involved in cell proliferation and survival; contributes to HIF-1α upregulation. | nih.gov | |

| Brain-Derived Neurotrophic Factor (BDNF) | Supports survival of existing neurons and encourages growth of new neurons. | frontiersin.org |

Cellular and Subcellular Interactions

Deferoxamine (B1203445) Cellular Transport and Uptake

The entry of deferoxamine into cells is a complex process governed by its physicochemical properties and the specific characteristics of different cell types.

Mechanisms of Cellular Entry (e.g., Endocytosis) and Intracellular Localization

The primary mechanism for deferoxamine's cellular entry is thought to be fluid-phase endocytosis. nih.govhaematologica.org This process involves the invagination of the cell membrane to form vesicles containing extracellular fluid and solutes, including deferoxamine. Studies have shown that the uptake of deferoxamine is enhanced in cells with high endocytic activity. nih.gov Once inside the cell, the initial chelation of iron by deferoxamine occurs in the cytosol. nih.gov Subsequently, the resulting iron-deferoxamine complex, ferrioxamine, is observed to move to lysosomal compartments before its eventual excretion. nih.gov In hepatocytes, there is evidence of an active excretion mechanism for the ferrioxamine complex into the bile. researchgate.net

Interestingly, in some cell types, such as the human hepatocyte-derived cell line HepG2, deferoxamine has been shown to increase the expression of the low-density lipoprotein receptor (LDLR), leading to enhanced LDL uptake. researchgate.net This suggests a potential post-transcriptional regulatory role for deferoxamine in cellular processes beyond iron chelation. researchgate.net

Influence of Molecular Characteristics on Cellular Permeability

To address the poor membrane permeability of deferoxamine, researchers have explored creating more lipophilic amide derivatives. These modifications have shown increased lipophilicity and improved permeability in cell models compared to the parent compound. researchgate.net Another approach has been the development of conjugates, such as deferoxamine-caffeine, which have demonstrated enhanced cell permeability. nih.gov

Differential Uptake Kinetics Across Various Cell Types

The rate at which deferoxamine is taken up by cells varies significantly across different cell types. Hepatocytes exhibit a facilitated uptake mechanism for deferoxamine, resulting in a transport rate that is several hundred times faster than that observed in red blood cells. nih.govresearchgate.net This rapid uptake is crucial for its effectiveness in removing iron from the liver, a primary site of iron storage. ashpublications.org

In contrast, the uptake of deferoxamine into myocytes is also effective, with the ferrioxamine complex becoming visible within 4-8 hours after administration, indicating successful chelation of myocyte iron. nih.gov However, the permeability of deferoxamine into cardiomyocytes is considered less efficient compared to more lipophilic iron chelators. ashpublications.org Studies using cultured rat heart cells have shown that deferoxamine is effective in mobilizing iron from these cells. ashpublications.org The uptake into red blood cells is notably slow. nih.gov

The table below summarizes the differential uptake kinetics of deferoxamine across various cell types.

| Cell Type | Uptake Mechanism/Rate | Key Findings |

| Hepatocytes | Facilitated uptake, several hundred-fold faster than red blood cells. nih.govresearchgate.net | Rapid uptake allows for efficient chelation of liver iron stores. ashpublications.org An active excretion mechanism for ferrioxamine into the bile exists. researchgate.net |

| Myocytes | Effective uptake with ferrioxamine visible within 4-8 hours. nih.gov | Demonstrates successful chelation of iron within muscle cells. nih.gov |

| Cardiomyocytes | Less efficient uptake compared to more lipophilic chelators. ashpublications.org | Effective at mobilizing iron from heart cells in vitro. ashpublications.org |

| Red Blood Cells | Very slow uptake. nih.gov | Deferoxamine does not readily remove iron from erythrocytes. hres.ca |

| Macrophages | Uptake is enhanced by high endocytic activity. nih.gov | Important for chelating iron within the reticuloendothelial system. |

| Cancer Cells (e.g., TNBC, Leukemia) | Can induce changes in iron metabolism-related proteins. nih.govbjbms.orgmdpi.com | In some cancer cells, DFO treatment can paradoxically increase the expression of iron uptake proteins like TfR1 and DMT1. nih.govmdpi.com |

Interactions with Intracellular Metal Pools

Once inside the cell, deferoxamine interacts with various intracellular iron pools to form a stable complex that can then be excreted from the body. fda.gov

Chelation from Cytosolic Labile Iron Pools

Deferoxamine effectively chelates iron from the cytosolic labile iron pool (LIP). nih.govnih.gov This pool consists of chelatable, redox-active iron that is not bound to proteins and is considered a key contributor to iron-mediated oxidative stress. The initial chelation of iron by deferoxamine occurs within the cytosol before the ferrioxamine complex is transported to other compartments. nih.gov Studies using fluorescent metallosensors have visualized the chelation of cytosolic iron in living cells, confirming the accessibility of deferoxamine to this pool. nih.gov

Mobilization of Iron from Ferritin and Hemosiderin

Deferoxamine is capable of mobilizing iron that is stored in the proteins ferritin and hemosiderin. hres.cafda.govnih.govpahealthwellness.com Ferritin is the primary intracellular iron storage protein, and hemosiderin is an insoluble form of iron storage, often found in conditions of iron overload. Deferoxamine chelates the trivalent iron from these storage forms, making it available for excretion. fda.gov However, it does not readily remove iron from transferrin, the protein responsible for iron transport in the blood, or from iron-containing molecules like hemoglobin and cytochromes. fda.govnih.govpahealthwellness.com Studies have shown that while deferoxamine is effective at mobilizing iron from hemosiderin, other chelators may be more efficient at releasing iron from ferritin. nih.gov

Impact on Cellular Signaling and Biological Responses

Deferoxamine's ability to chelate iron has profound implications for various cellular signaling pathways and subsequent biological responses. By altering iron availability, it can influence processes ranging from oxidative stress and inflammation to cellular metabolism and the simulation of hypoxic conditions.

Modulation of Oxidative Stress Response Pathways

Deferoxamine plays a crucial role in modulating cellular responses to oxidative stress. One of its key mechanisms is the prevention of hydroxyl radical formation via the Fenton reaction by binding free iron. frontiersin.org This action helps to mitigate oxidative damage to lipids, proteins, and DNA. oup.com

Research indicates that deferoxamine can activate a hypoxia stress response pathway, leading to the stabilization of the transcription factor hypoxia-inducible factor-1 (HIF-1). jneurosci.org This activation, in turn, upregulates genes that help cells adapt to and resist hypoxic or oxidative stress. jneurosci.org In neuronal cultures, iron chelators like deferoxamine have been shown to prevent apoptosis induced by oxidative stress by enhancing the DNA binding of HIF-1 and other transcription factors. jneurosci.org Furthermore, in the adipose tissues of obese mice, deferoxamine treatment has been observed to increase the protein levels of antioxidant enzymes such as superoxide (B77818) dismutase 1 (SOD1) and glutathione (B108866) peroxidase 4 (Gpx4), while decreasing the production of reactive oxygen species (ROS). bioscientifica.com

Regulation of Inflammatory Mediators (e.g., Inducible Nitric Oxide Synthase (iNOS), NF-κB)

Deferoxamine has been shown to modulate the expression and release of inflammatory mediators. wikipedia.org It can exert anti-inflammatory effects by controlling oxidative stress and inhibiting key inflammatory signaling pathways. bioscientifica.com

A significant target of deferoxamine is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. nih.govresearchgate.net In experimental models of periodontitis, deferoxamine has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its activation and subsequent inflammatory responses. nih.gov Studies on macrophages have demonstrated that deferoxamine can decrease the phosphorylation of both p65 and its inhibitor, IκBα, leading to a reduction in the inflammatory response. nih.gov In the context of traumatic brain injury, deferoxamine has been found to reduce the activation of the NLRP3 inflammasome, modulate microglial polarization, and inhibit the release of inflammatory factors, partly through the ROS/NF-κB pathway. researchgate.net Additionally, in diabetic rats with cutaneous wounds, topical application of deferoxamine led to a significant reduction in pro-inflammatory cytokines like TNF-α and IL-1β, while increasing the levels of the anti-inflammatory cytokine IL-10. researchgate.net

Influence on Cellular Metabolism (e.g., Glycolysis in Cancer Cells)

Deferoxamine significantly influences cellular metabolism, particularly in cancer cells. By chelating iron, an essential component of mitochondrial electron transport chain complexes, deferoxamine can disrupt mitochondrial respiration. nih.govbiorxiv.org

In HeLa cancer cells, deferoxamine has been shown to suppress cell growth and decrease the oxygen consumption rate (OCR). nih.gov This leads to a metabolic shift towards glycolysis, as indicated by an increased extracellular acidification rate (ECAR) to OCR ratio. nih.gov Deferoxamine-resistant HeLa cells exhibit enhanced glycolysis and lactate (B86563) production. nih.gov This reliance on glycolysis in the presence of deferoxamine suggests that combination therapies targeting lactate excretion could be effective. nih.gov In cisplatin-resistant lung adenocarcinoma cells, deferoxamine was found to suppress mitochondrial respiration and ATP generation, making the cells more vulnerable to glutamine deprivation. frontiersin.org However, the effects of deferoxamine on mitochondrial biogenesis can be cell-type specific, as it was found to increase mitochondrial biogenesis in triple-negative breast cancer cells while decreasing it in MCF-7 cells. mdpi.com

| Cell Line | Effect of Deferoxamine on Metabolism | Research Finding |

| HeLa | Shift towards glycolytic metabolism | Suppressed oxygen consumption rate and increased ECAR/OCR ratio. nih.gov |

| A549/DDP | Suppressed mitochondrial respiration | Decreased basal and maximal respiration and ATP generation. frontiersin.org |

| MDA-MB-231 | Increased mitochondrial biogenesis | Contrasted with a decrease in MCF-7 cells. mdpi.com |

Induction of Hypoxia-like Environments in Specific Cell Lines (e.g., Mesenchymal Stem Cells)

Deferoxamine is widely used as a chemical agent to mimic hypoxic conditions in cell culture. wikipedia.orgnih.gov It achieves this by chelating iron, which is a necessary cofactor for prolyl hydroxylase domain (PHD) enzymes. mdpi.comresearchgate.net These enzymes are responsible for the degradation of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α) under normoxic conditions. mdpi.comresearchgate.net By inhibiting PHDs, deferoxamine stabilizes HIF-1α, leading to the transcriptional activation of hypoxia-responsive genes. nih.govmdpi.com

This hypoxia-mimetic effect has been extensively studied in mesenchymal stem cells (MSCs). nih.govsemanticscholar.org Treating MSCs with deferoxamine can enhance their therapeutic potential by increasing their motility and the production of pro-angiogenic, neuroprotective, and anti-inflammatory factors. semanticscholar.org In human bone marrow-derived MSCs, deferoxamine treatment has been shown to reduce oxygen consumption and ATP production while enhancing the transcription of genes involved in the HIF-1α pathway and glycolysis. semanticscholar.org This preconditioning of MSCs with deferoxamine is considered a promising strategy for applications in regenerative medicine. nih.govmdpi.com

Interactions with Extracellular Biological Components

Beyond its intracellular effects, deferoxamine also interacts with biological components in the extracellular environment, most notably with iron pools in the plasma.

Deferoxamine Interaction Kinetics with Plasma Iron Pools

The interaction of deferoxamine with iron in the plasma is complex and not fully understood. nih.gov Deferoxamine primarily targets non-transferrin-bound iron (NTBI), a toxic form of iron that can appear in the plasma during iron overload conditions. nih.gov

Studies have shown that deferoxamine removes only about one-third of NTBI rapidly, and complete clearance is rare. nih.gov The kinetics of this interaction are influenced by the physicochemical properties of deferoxamine, such as its positive charge, low lipophilicity, and high molecular weight, which affect its ability to access different iron pools. nih.gov The iron-deferoxamine complex, ferrioxamine, is stable and water-soluble, allowing for its elimination via the kidneys. drugbank.com Interestingly, some research suggests a "shuttle" mechanism where other, more lipophilic chelators can access certain NTBI species more rapidly and then donate the iron to deferoxamine, which acts as a "sink" for excretion. researchgate.nethaematologica.org This highlights the intricate dynamics of iron chelation in the plasma.

In Vitro Analysis of Interactions with Blood Components

The in vitro interactions of deferoxamine hydrochloride with various blood components have been a subject of research, particularly concerning its hemocompatibility and potential effects on hematological parameters. Studies have explored its interactions with red blood cells, the coagulation cascade, the complement system, and platelets.

Red Blood Cells (RBCs)

Research indicates that deferoxamine exhibits protective effects on red blood cells, particularly under conditions of oxidative stress. In vitro studies have shown that deferoxamine can protect human red blood cells from hemin-induced hemolysis. nih.gov It is suggested that deferoxamine interacts with hemin (B1673052) through its iron moiety, thereby mitigating the damaging effects of hemin on the red blood cell membrane. nih.gov Pre-incubation of ghost membranes with 1 mM deferoxamine inhibited the binding of 50 microM hemin by 42%. nih.gov Furthermore, the addition of 1 mM deferoxamine was capable of removing 20% of hemin that was already bound to the membranes. nih.gov

In another study investigating the effects of deferoxamine on erythrocytes under oxidative stress induced by tert-butyl hydroperoxide, it was observed that deferoxamine partially inhibited the formation of methemoglobin and the decrease of glutathione (GSH). tandfonline.com However, it did not show a protective effect on the enzymes glutathione reductase (GR) and glucose-6-phosphate dehydrogenase (G6-PD) from oxidative damage in this model. tandfonline.com

When conjugated with other molecules, such as alginate or polyethylene (B3416737) glycol (PEG), deferoxamine's interaction with red blood cells is also a key aspect of its biocompatibility assessment. Studies on alginate-deferoxamine conjugates found that they did not cause hemolysis of red blood cells. nih.govresearchgate.netfrontiersin.org While some reversible aggregation of red blood cells was observed, their deformability remained normal. nih.govresearchgate.net Similarly, a hemocompatibility assay of PEGylated deferoxamine showed no significant adverse effects on red blood cells. nih.gov

Coagulation Cascade

The influence of deferoxamine on the coagulation cascade appears to be dependent on its chemical form (unconjugated vs. conjugated). In studies involving alginate-deferoxamine conjugates, a significant, dose-dependent prolongation of coagulation times was observed, particularly for the activated partial thromboplastin (B12709170) time (APTT) and thrombin time (TT). nih.govresearchgate.netfrontiersin.org This was accompanied by a dramatic decrease in fibrinogen levels, suggesting that these conjugates could predominantly inhibit the intrinsic pathways of the coagulation process. nih.govresearchgate.netfrontiersin.org

In contrast, when deferoxamine is conjugated to polyethylene glycol (PEG), its effect on the coagulation system appears to be negligible. A hemocompatibility assay of PEGylated deferoxamine revealed no significant differences in APTT, prothrombin time (PT), TT, or fibrinogen (Fib) levels when compared to a saline control group. nih.gov This suggests that the PEGylated form of deferoxamine does not significantly interfere with the intrinsic, extrinsic, or common pathways of blood coagulation. nih.gov

Complement System

The interaction of deferoxamine with the complement system has also been investigated, primarily in the context of deferoxamine conjugates. In vitro studies with alginate-deferoxamine conjugates demonstrated a dose-dependent activation of the complement components C3a and C5a through the alternative pathway. nih.govresearchgate.netfrontiersin.org This indicates that the alginate-conjugated form of deferoxamine can trigger an inflammatory response mediated by the complement system. Conversely, hemocompatibility assays of PEGylated deferoxamine showed no significant effect on the complement system, suggesting that the nature of the conjugating molecule plays a crucial role in the immunogenic potential of deferoxamine formulations. nih.gov

Platelets

The in vitro effects of deferoxamine on platelet function have been explored, with some studies suggesting a mild inhibitory effect. When tested in the form of alginate-deferoxamine conjugates, a slight suppression of platelet activation and aggregation was observed at low concentrations. nih.govresearchgate.netfrontiersin.org In vivo observations have also reported instances of thrombocytopenia in patients receiving intravenous deferoxamine, which could suggest a direct interaction with platelets, although the in vitro mechanism is not fully elucidated by this clinical finding alone. nih.gov

Interactive Data Table: In Vitro Interactions of Deferoxamine and its Conjugates with Blood Components

| Blood Component | Deferoxamine Formulation | Observed In Vitro Effect | Key Research Findings |

| Red Blood Cells | Unconjugated Deferoxamine | Protective | Inhibited hemin-induced hemolysis and partially inhibited methemoglobin formation under oxidative stress. nih.govtandfonline.com |

| Alginate-Deferoxamine | No hemolysis, reversible aggregation | Did not cause hemolysis but induced reversible aggregation while maintaining normal cell deformability. nih.govresearchgate.net | |

| PEGylated Deferoxamine | No significant effect | Showed good hemocompatibility with no significant adverse effects on red blood cells. nih.gov | |

| Coagulation Cascade | Alginate-Deferoxamine | Anticoagulant effect | Significantly prolonged APTT and TT in a dose-dependent manner and decreased fibrinogen levels. nih.govresearchgate.netfrontiersin.org |

| PEGylated Deferoxamine | No significant effect | No significant changes in APTT, PT, TT, or fibrinogen levels were observed. nih.gov | |

| Complement System | Alginate-Deferoxamine | Activation | Activated C3a and C5a in a dose-dependent manner through the alternative pathway. nih.govresearchgate.netfrontiersin.org |

| PEGylated Deferoxamine | No significant effect | Showed good compatibility with no significant activation of the complement system. nih.gov | |

| Platelets | Alginate-Deferoxamine | Mild inhibition | Slightly suppressed platelet activation and aggregation at low concentrations. nih.govresearchgate.netfrontiersin.org |

Advanced Research on Deferoxamine Derivatization and Novel Formulations

Chemical Derivatization Strategies

Chemical modification of deferoxamine (B1203445) offers a versatile approach to alter its physicochemical properties, such as lipophilicity and plasma half-life, and to introduce new functionalities. These strategies primarily target the terminal amine group, which is not involved in the crucial iron chelation process. nih.gov

The terminal primary amine group of deferoxamine serves as a convenient handle for covalent attachment to various substrates, enabling its immobilization and the development of functionalized materials. nih.govmdpi.com This approach has been explored for applications ranging from drug delivery systems to biosensors.

Researchers have successfully immobilized deferoxamine on a variety of supports, including biocompatible polymers and nanoparticles. nih.gov The functionalization strategy often involves the reaction of the terminal amine group with reactive moieties on the support surface. For instance, deferoxamine has been attached to poly(methyl vinyl ether-alt-maleic anhydride) through the opening of the maleic anhydride (B1165640) ring by the amine group. nih.gov Similarly, it has been grafted onto silica (B1680970) microparticles and magnetite nanoparticles functionalized with isocyanate or maleimide (B117702) groups, where the amine group participates in an addition reaction. mdpi.comnih.gov These deferoxamine-functionalized materials have demonstrated a high capacity for adsorbing ferric ions from aqueous solutions. acs.org

The ability to immobilize deferoxamine has also been exploited in the development of electrochemical sensors for the detection of Fe(III) ions. mdpi.com In one such approach, deferoxamine was immobilized as a self-assembled monolayer on a gold electrode surface via amide bond formation. mdpi.com

Table 1: Examples of Deferoxamine Immobilization Strategies

| Support Material | Functional Group on Support | Reaction Type with Deferoxamine's Amine Group |

|---|---|---|

| Poly(methyl vinyl ether-alt-maleic anhydride) | Maleic anhydride | Nucleophilic attack and ring opening |

| Silica microparticles | Isocyanate | Amine addition |

| Silica microparticles | Maleimide | Michael addition |

The synthesis of deferoxamine conjugates aims to improve its pharmacokinetic profile and to introduce additional therapeutic functionalities. nih.gov A significant challenge with deferoxamine is its short plasma half-life due to rapid renal excretion. nih.gov

To address this, researchers have designed novel multi-arm conjugates. One notable example is a star-like 8-arm-polyethylene glycol (8-arm-PEG) conjugate where deferoxamine molecules are bound to the terminals of the PEG branches via amide bonds. mdpi.comnih.gov This conjugation significantly prolongs the in vivo circulation time of deferoxamine. mdpi.com The synthesis of such conjugates typically involves dissolving deferoxamine mesylate and the activated PEG in an anhydrous solvent like dimethyl sulfoxide, followed by the addition of a base to facilitate the reaction. mdpi.com Purification is often achieved through dialysis. mdpi.com Characterization of these conjugates is performed using techniques such as ¹H NMR spectroscopy to confirm the formation of amide bonds and HPLC to determine purity. mdpi.com

Another strategy involves conjugating deferoxamine with lipophilic ancillary compounds to potentially enhance its ability to cross the blood-brain barrier for the treatment of neurodegenerative diseases associated with iron accumulation. nih.gov Examples of such ancillary compounds include antioxidants like derivatives of vitamin E and edaravone. nih.gov These conjugates are designed to have a dual function: attenuating reactive oxygen species through both iron chelation and the antioxidant properties of the ancillary group. nih.gov

Table 2: Characterization of an 8-arm-PEG-Deferoxamine Conjugate

| Property | Method | Finding | Reference |

|---|---|---|---|

| Covalent Linkage | ¹H NMR Spectroscopy | Appearance of a peak at 7.75 ppm attributed to the amido bonds. | mdpi.com |

| Purity | HPLC | Over 94% | mdpi.com |

| Iron Binding Ability | Spectrophotometry | Comparable to free deferoxamine. | nih.gov |

Biosynthetic Research of Deferoxamine Derivatives

The study of the natural biosynthesis of deferoxamine and its derivatives in microorganisms like Streptomyces species offers insights into the production of novel siderophores with potentially enhanced properties.

Recent research has led to the discovery of novel series of siderophores from Streptomyces ambofaciens, including unprecedented acylated desferrioxamines (acyl-DFOs). nih.govnih.gov Using techniques like MS (B15284909)/MS-based molecular networking, researchers have identified not only known acyl-DFOs but also novel tetra- and penta-hydroxamate acyl-DFO derivatives. nih.govresearchgate.net These new congeners incorporate a previously undescribed building block. nih.gov The discovery of these more complex hydroxamate structures suggests that the biosynthetic machinery is capable of extending the oligomerization process beyond the typical tris-hydroxamate structure of deferoxamine. nih.gov

Furthermore, enzyme-independent acetylation of desferrioxamine B with acetyl-CoA has been shown to produce N-acetylated and N-O-acetylated isomers, with the formation of each being dependent on pH. acs.org

The biosynthesis of desferrioxamines B and E in Streptomyces coelicolor involves a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. asm.org The key building blocks are L-lysine, acetyl-CoA, and succinyl-CoA. nih.govasm.org The enzyme DesC, an acyl transferase, plays a crucial role in the N-acylation of N-hydroxycadaverine with acetyl-CoA and succinyl-CoA, leading to the diversity of desferrioxamines produced. royalsocietypublishing.org

Intriguingly, the biosynthesis of the novel acyl-DFO congeners in Streptomyces ambofaciens has been found to involve an unprecedented crosstalk between two separate NIS pathways. nih.govnih.gov This discovery of functional interplay between distinct biosynthetic pathways highlights a new level of complexity in siderophore production. nih.gov Siderophore synthesis generally follows two main pathways: the NRPS pathway and the NIS synthetase pathway. nih.gov The NIS pathway involves several enzymes that assemble the siderophore from various building blocks. nih.gov

The novel tetra- and penta-hydroxamate acyl-DFO derivatives, with their additional bidentate hydroxamic functional groups, are hypothesized to confer advantages in metal chelation. nih.govnih.gov While the biological roles of these new derivatives are still under investigation, the increased number of chelating groups may lead to higher affinity or different coordination chemistry with metal ions. nih.gov This enhanced chelating capacity could be beneficial in competitive environments, such as the soil where these microorganisms reside. nih.gov The development of deferoxamine analogues with a higher number of hydroxamate groups, such as the octadentate tetrahydroxamate DFO*, has been pursued to achieve higher metal binding affinity. nih.gov These novel derivatives with potentially increased chelating capacity may also find applications in biotechnology and diagnostic imaging. nih.gov

Development of Advanced Drug Delivery Systems

The therapeutic application of Deferoxamine hydrochloride is often constrained by its short plasma half-life and poor oral bioavailability. To overcome these limitations, significant research has been directed towards the development of advanced drug delivery systems. These systems aim to provide controlled and sustained release, improve localization at target sites, and enhance patient compliance. This section explores various novel formulations of Deferoxamine, including polymeric micelles, hydrogels, transdermal systems, nanogels, polyrotaxanes, and hybrid material-based nanoconjugates.

Polymeric micelles have emerged as a promising oral delivery system for Deferoxamine, designed to enhance its permeability and bioavailability. nih.govnih.gov These nanosized core-shell structures self-assemble from amphiphilic block copolymers in an aqueous solution, encapsulating hydrophilic drugs like Deferoxamine.

Research has focused on optimizing polymeric micelle formulations to achieve a continuous and controlled drug release pattern. nih.govresearchgate.net Studies have utilized a full factorial design to investigate the effects of different polymers, such as carbomers and Poloxamer® P 407, and various surfactant/co-surfactant blends on the physicochemical properties of the micelles. nih.govnih.gov Key findings from these studies are summarized in the table below.

| Formulation Parameter | Observation | Reference |

|---|---|---|

| Particle Size | Less than 83 nm | nih.govnih.gov |

| Entrapment Efficiency | Up to 80% | nih.govnih.gov |

| Drug Release Kinetics | Best fitted to the Higuchi model, indicating a diffusion-controlled release mechanism. | nih.govresearchgate.net |

| Permeability Increase | Over 2.5-fold increase in intestinal permeability compared to free Deferoxamine. | nih.gov |

The release of Deferoxamine from these micelles is predominantly governed by drug diffusion. nih.govresearchgate.net The use of polymers like Poloxamer® has been shown to significantly increase the drug release rate compared to carbomers. nih.govnih.gov Furthermore, the incorporation of surfactants plays a crucial role in enhancing the iron-bonding ability of the encapsulated Deferoxamine. nih.gov Optimized formulations have demonstrated a more than three-fold increase in permeation through the rat intestine, highlighting the potential of polymeric micelles to improve the oral delivery of Deferoxamine. nih.gov

Hydrogel-based systems offer a versatile platform for the localized and sustained delivery of Deferoxamine. These three-dimensional polymer networks can be engineered from natural polymers like chitosan (B1678972) and alginate to control the release of encapsulated drugs.

Chitosan-based Hydrogels:

Chitosan, a natural polysaccharide, has been extensively investigated for creating Deferoxamine-loaded hydrogels. These hydrogels can be fabricated on surfaces like orthopedic implants to promote localized effects such as angiogenesis, which is vital for bone healing. nih.gov One study developed a polydopamine-modified chitosan (CS/PDA) hydrogel on a plasma-sprayed titanium coating. nih.gov This formulation exhibited enhanced bonding strength and a sustained drug-release profile.

The release kinetics of Deferoxamine from chitosan-based hydrogels typically show an initial burst release followed by a more constant and sustained release. nih.gov For instance, the CS/PDA-DFO hydrogel showed an initial burst, releasing approximately 34.41% of the drug within the first 24 hours, which was attributed to the easy diffusion of the hydrophilic Deferoxamine through the macropores of the hydrogel. nih.gov This was followed by a constant release, reaching a cumulative release of 67.24% by day 7, a phenomenon linked to the disassembly of Schiff base crosslinking and subsequent degradation of the hydrogel matrix. nih.gov

| Time Point | Cumulative Drug Release (%) | Cumulative Concentration (μg/mL) | Reference |

|---|---|---|---|

| 24 hours | ~34.41% | - | nih.gov |

| 7 days | 67.24% | 20.21 | nih.gov |

Alginate-based Hydrogels:

Composite hydrogels of chitosan and alginate have also been explored to overcome the limitations of Deferoxamine's short plasma half-life and poor gut absorption. These composite systems, sometimes co-formulated with poly(D,L-lactide-co-glycolide) (PLGA) microspheres, have been shown to provide sustained drug release. The inclusion of microspheres within the pre-formed chitosan/alginate hydrogel creates an efficient delivery system where the drug released from the microspheres is entrapped within the hydrogel network and then slowly released by diffusion.

Transdermal delivery systems provide a non-invasive method for the topical application of Deferoxamine, particularly for wound healing. These systems are designed to deliver the drug directly to the affected tissue, minimizing systemic side effects. Research has led to the development of monolithic polymer matrix-type transdermal drug delivery systems (TDDS). nih.gov

These patches are formulated by dispersing Deferoxamine within a biodegradable polymer matrix. nih.gov To overcome the challenge of delivering a hydrophilic molecule like Deferoxamine through the skin, the formulation often involves complexing it with polymers like polyvinylpyrrolidone (B124986) (PVP), which stabilizes the drug in an amorphous form and promotes permeation. nih.gov Reverse micelle encapsulation using nonionic surfactants such as Tween 80 and Span 20 is also employed to facilitate dermal penetration. nih.gov The entire formulation is then embedded in a slow-releasing matrix made of polymers like ethyl cellulose. nih.gov

An enhanced TDDS (eTDDS) composed exclusively of FDA-compliant constituents has been developed to optimize drug release and accelerate clinical translation. pharmaexcipients.com This eTDDS has demonstrated markedly improved Deferoxamine delivery into human skin compared to other topical application methods like drip-on solutions and polymer sprays. pharmaexcipients.com In preclinical models, treatment with the eTDDS resulted in significantly accelerated wound healing, with increased wound vascularity, dermal thickness, collagen deposition, and tensile strength. pharmaexcipients.com One specific formulation of a Deferoxamine Intradermal Delivery Patch (DIDP) contained 1 mg of DFO per 1 cm² and was designed to release the drug over a 24-hour period in a controlled manner. nih.gov

| Component | Function | Example Material | Reference |

|---|---|---|---|

| Active Pharmaceutical Ingredient | Therapeutic agent | Deferoxamine mesylate | nih.gov |

| Permeation-enhancing Polymer | Stabilizes drug and promotes skin penetration | Polyvinylpyrrolidone (PVP) | nih.gov |

| Surfactants | Form reverse micelles to aid dermal penetration | Tween 80, Span 20 | nih.gov |

| Slow-release Matrix Polymer | Controls the rate of drug release | Ethyl cellulose | nih.gov |

| Plasticizer | Improves flexibility of the patch | Di-n-butylphthalate | nih.gov |

Nanogels are hydrogel nanoparticles that have shown potential as carriers for Deferoxamine, particularly for targeted delivery to the central nervous system (CNS). These systems are being explored for their potential in managing neurodegenerative conditions like Alzheimer's disease. researchgate.netbiointerfaceresearch.com Chitosan-based nanogels, prepared via ionotropic gelation with tripolyphosphate (TPP), have been formulated to encapsulate Deferoxamine. researchgate.net These nanogels are designed to be administered through intranasal or intravenous routes for brain delivery. biointerfaceresearch.com

Research has also focused on the development of carrier-free Deferoxamine nanoparticles, which offer a high drug loading capacity (approximately 80%). chinesechemsoc.orgresearchgate.net These nanoparticles are formed with the assistance of polyphenols and exhibit both iron and reactive oxygen species-scavenging properties. chinesechemsoc.orgresearchgate.net In animal models of intracerebral hemorrhage, these nanoparticles have demonstrated the ability to protect brain cells. chinesechemsoc.org

While systemically administered Deferoxamine has shown some ability to cross the blood-brain barrier (BBB), this is often inconsistent. nih.govfrontiersin.orgnih.gov Nanocarrier-based delivery systems, including nanogels and nanoparticles, are being investigated to improve CNS penetration. nih.gov Intranasal delivery of Deferoxamine has been shown to result in detectable concentrations in all areas of the CNS, with the highest concentrations found in the olfactory bulb and trigeminal nerve, suggesting a direct nose-to-brain pathway. nih.gov Platelet membrane-based nanoparticles have also been developed for targeted delivery of Deferoxamine to alleviate brain injury after ischemic stroke. nih.gov These biomimetic nanoparticles are designed to target damaged blood vessels and inhibit ferroptosis in neuronal cells. nih.gov

| Formulation Type | Key Features | Potential Application | Reference |

|---|---|---|---|

| Chitosan-based Nanogels | Encapsulates DFO for controlled release. | Nose-to-brain delivery for Alzheimer's disease. | researchgate.netbiointerfaceresearch.com |

| Carrier-free Nanoparticles | High DFO loading (~80%); dual iron and ROS scavenging. | Brain cell protection in intracerebral hemorrhage. | chinesechemsoc.orgresearchgate.net |

| Platelet Membrane-based Nanoparticles | Targets damaged blood vessels; immune escape capabilities. | Alleviation of brain injury in ischemic stroke. | nih.gov |

Polyrotaxanes are supramolecular assemblies that have been engineered as sophisticated carriers for Deferoxamine to improve its residence time in the body and provide a mechanism for triggered drug release. nih.gov These carriers consist of multiple α-cyclodextrin rings threaded onto a poly(ethylene glycol) (PEG) chain, which is capped at both ends with bulky, enzymatically cleavable moieties. mdpi.com

Deferoxamine is conjugated to the cyclodextrin (B1172386) units of the polyrotaxane. The bulky end-caps prevent the dethreading of the cyclodextrins, keeping the conjugate intact. nih.gov However, in the presence of specific enzymes, such as proteases found within lysosomes of macrophages, the end-caps are cleaved. nih.gov This cleavage allows for the disassembly of the polyrotaxane and the release of smaller cyclodextrin-Deferoxamine fragments. nih.gov

This enzymatic-triggered release mechanism is particularly advantageous because a significant amount of iron is stored in ferritin and hemosiderin within the lysosomes of macrophages. nih.gov By releasing the chelator at this site, the efficiency of iron chelation can be enhanced. In vivo studies have shown that polyrotaxane-Deferoxamine conjugates can prolong the circulation time of the drug and facilitate the elimination of excess iron. mdpi.com

| Component | Function | Reference |

|---|---|---|

| Poly(ethylene glycol) (PEG) | Backbone of the carrier | nih.gov |

| α-Cyclodextrin | Threaded rings for drug conjugation | nih.gov |

| Enzymatically Cleavable End-caps | Prevent premature disassembly; trigger for drug release | nih.gov |

| Release Trigger | Proteases in lysosomes | nih.gov |

The integration of Deferoxamine with hybrid materials, such as silica and magnetite nanoparticles, has led to the development of novel nanoconjugates with potential applications in both chelation therapy and diagnostics.

Silica Nanoparticles:

Deferoxamine has been successfully immobilized on the surface of silica nanoparticles. Stellate mesoporous silica nanoparticles grafted with Deferoxamine have been developed, and their iron uptake kinetics have been characterized. mdpi.com The functionalized silica showed a relatively fast iron uptake, occurring in less than two hours at a pH of 2.5. mdpi.com These materials have potential applications for iron detection in biological and environmental samples. mdpi.com

Magnetite Nanoparticles:

Magnetite (Fe₃O₄) nanoparticles have been surface-modified and conjugated with Deferoxamine. nih.gov These magnetic nanoparticles can be coated with a layer of silica, which is then functionalized to allow for the covalent attachment of Deferoxamine. nih.gov The resulting magnetic nanoconjugates have been characterized using various analytical techniques. nih.gov The magnetic properties of these nanoparticles make them potentially useful for applications such as magnetic resonance imaging (MRI), where the Fe(III)-Deferoxamine complex has been shown to have a contrast-enhancing effect. jst.go.jpnih.gov

| Hybrid Material | Method of DFO Integration | Key Characteristics | Potential Application | Reference |

|---|---|---|---|---|

| Silica Nanoparticles | Grafted onto the surface of mesoporous silica. | Fast iron uptake kinetics. | Iron detection in biological samples. | mdpi.com |

| Magnetite Nanoparticles | Conjugated to surface-modified, silica-coated magnetite. | Magnetic properties. | MRI contrast agent. | nih.govjst.go.jpnih.gov |

Biopolymer Conjugates:

Deferoxamine has also been conjugated to various biopolymers to improve its pharmacokinetic profile. For instance, a star-like 8-arm-polyethylene glycol (8-arm-PEG) has been used as a macromolecular scaffold to which Deferoxamine molecules are bound. mdpi.com These conjugates have been shown to significantly prolong the in vivo duration of Deferoxamine and reduce its cytotoxicity. mdpi.com

Strategies to Address Pharmacokinetic Limitations through Novel Formulations

One of the most promising strategies involves the encapsulation of deferoxamine within polymeric nanoparticles . These nanoparticles, often formulated from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), can significantly extend the drug's half-life. For instance, deferoxamine-loaded PLGA nanoparticles have demonstrated a substantially longer elimination half-life compared to free deferoxamine. nih.gov This prolonged circulation is attributed to the protection of deferoxamine from rapid enzymatic degradation and renal clearance, allowing for a more sustained release profile. The physicochemical properties of these nanoparticles, including their size and surface characteristics, can be tailored to optimize drug loading and release kinetics.

Hydrogels represent another innovative approach to achieving sustained deferoxamine delivery. These three-dimensional polymer networks can be loaded with deferoxamine and are designed to release the drug in a controlled manner over an extended period. Injectable hydrogel formulations have been developed that can provide a sustained release of deferoxamine for up to 15 days. semanticscholar.org Some hydrogels are also designed to be thermosensitive, transitioning from a solution at room temperature to a gel at body temperature, which allows for in-situ formation of a drug depot upon injection. doaj.org This localized delivery system can be particularly beneficial for applications such as promoting angiogenesis in wound healing. nih.govmdpi.com

Liposomes , which are vesicular structures composed of lipid bilayers, have also been explored as carriers for deferoxamine. Liposomal encapsulation can shield the drug from rapid metabolism and clearance, thereby prolonging its presence in the bloodstream. Research into liposomal deferoxamine has shown its potential to improve iron removal with less frequent dosing compared to the conventional administration of the free drug. researchgate.net

Furthermore, the conjugation of deferoxamine to various polymers has been investigated to enhance its pharmacokinetic profile. By attaching deferoxamine to macromolecules, its hydrodynamic volume is increased, which reduces the rate of renal excretion. This strategy has been shown to significantly prolong the in-vivo circulation time of deferoxamine. mdpi.com

Table 1: Comparison of Novel Deferoxamine Formulations

| Formulation Type | Mechanism of Action | Key Advantages | Reported Outcomes |

| Polymeric Nanoparticles | Encapsulation of deferoxamine, protecting it from rapid degradation and clearance. | Extended half-life, potential for targeted delivery. | Significantly longer elimination half-life compared to free deferoxamine. nih.gov |

| Hydrogels | Entrapment of deferoxamine within a polymer matrix for sustained release. | Localized and controlled drug delivery over extended periods. | Sustained release for up to 15 days has been demonstrated. semanticscholar.org |

| Liposomes | Encapsulation within lipid vesicles to prolong circulation time. | Reduced frequency of administration. | Improved iron removal efficiency in preclinical models. researchgate.net |

| Polymer Conjugates | Covalent attachment to polymers to increase hydrodynamic size and reduce renal clearance. | Prolonged in-vivo circulation time. | Enhanced pharmacokinetic profile. mdpi.com |

Deferoxamine-Based Materials in Sensing and Imaging Technologies

The inherent and strong affinity of deferoxamine for trivalent metal ions, particularly iron (III), has led to its exploration beyond chelation therapy into the realm of sensing and imaging technologies. doaj.org The terminal amino group of the deferoxamine molecule, which is not involved in metal ion complexation, provides a convenient site for modification and functionalization, allowing it to be anchored to various substrates for the development of sophisticated diagnostic tools. doaj.org

Development of Deferoxamine-Modified Sensors for Metal Ion Detection

The high selectivity of deferoxamine for Fe(III) makes it an excellent candidate for the development of highly sensitive and specific metal ion sensors. Researchers have successfully immobilized deferoxamine onto various platforms to create both electrochemical and optical sensors.

Electrochemical sensors have been developed by functionalizing electrode surfaces with deferoxamine. For instance, a screen-printed gold electrode modified with a self-assembled monolayer of a thiol-derivatized deferoxamine has been shown to be effective for the voltammetric detection of iron (III). ijnc.ir This type of sensor leverages the change in electrochemical properties upon the binding of iron to the immobilized deferoxamine.

Optical sensors represent another significant area of development. These sensors typically rely on a colorimetric or fluorescent response upon metal ion binding. A notable example is an optical sensor created by immobilizing deferoxamine on a transparent agarose (B213101) film. unifi.it This sensor exhibits a distinct color change from white to brick red in the presence of Fe(III) ions, providing a simple and visual method for detection. unifi.it The sensitivity and selectivity of these sensors can be finely tuned by controlling the pH and other environmental conditions. unifi.it Other approaches have included the development of sensors based on surface plasmon resonance (SPR) where deferoxamine is immobilized on a gold surface. mdpi.com

Table 2: Examples of Deferoxamine-Modified Sensors for Metal Ion Detection

| Sensor Type | Platform | Principle of Detection | Target Ion |

| Electrochemical | Screen-Printed Gold Electrode | Voltammetric analysis of the Fe(III)-deferoxamine complex. | Fe(III) |

| Optical (Colorimetric) | Agarose Film | Visible color change upon binding of Fe(III) to immobilized deferoxamine. | Fe(III) |

| Optical (SPR) | Gold Surface | Change in surface plasmon resonance upon Fe(III) binding. | Fe(III) |

Exploration of Derivatized Deferoxamine in Immuno-PET Imaging Applications

In the field of medical imaging, derivatized deferoxamine has emerged as a crucial component in the development of radiopharmaceuticals for immuno-positron emission tomography (immuno-PET). Immuno-PET combines the high specificity of monoclonal antibodies for tumor-associated antigens with the high sensitivity of PET imaging.

Deferoxamine is widely regarded as the gold standard chelator for the positron-emitting radionuclide Zirconium-89 (⁸⁹Zr). nih.gov The physical half-life of ⁸⁹Zr (78.41 hours) is well-suited for imaging intact monoclonal antibodies, which have long biological half-lives. nih.gov

To create an immuno-PET agent, a bifunctional chelator is required—one that can stably bind ⁸⁹Zr and also be covalently attached to a monoclonal antibody. For this purpose, deferoxamine is derivatized, for example, to create p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS). osti.govnih.gov This derivative allows for efficient and stable conjugation to monoclonal antibodies. osti.gov The resulting ⁸⁹Zr-labeled antibody can then be administered to a patient, where it will accumulate at the tumor site, allowing for visualization by PET imaging. canberra-ip.com

This technology has significant clinical potential for patient stratification, monitoring response to therapy, and understanding the in-vivo behavior of antibody-based therapeutics. osti.gov The stability of the ⁸⁹Zr-deferoxamine complex is critical to prevent the release of the radionuclide in vivo, which could lead to non-specific accumulation in bone and compromise image quality. Research has demonstrated that ⁸⁹Zr-deferoxamine-antibody conjugates are highly stable in human serum, ensuring that the radionuclide remains associated with the targeting antibody. osti.gov

Preclinical Research Applications and Investigative Therapeutic Potential

Regenerative Medicine Research

Deferoxamine's role in regenerative medicine is primarily linked to its pro-angiogenic properties. By stabilizing HIF-1α, DFO upregulates the expression of vascular endothelial growth factor (VEGF), a key signaling molecule in the formation of new blood vessels. frontiersin.org This mechanism is crucial for tissue repair and regeneration.

Angiogenesis Promotion in Wound Healing Models

The promotion of angiogenesis is a critical step in the healing of various types of wounds. researchgate.nettums.ac.ir Preclinical studies have demonstrated the efficacy of DFO in enhancing neovascularization and accelerating the healing process in different wound models. frontiersin.org

Chronic Wounds: Chronic wounds are often characterized by impaired blood supply. frontiersin.org DFO has been shown to facilitate neovascularization in these conditions by chelating iron at the wound site and activating the HIF-1α/VEGF pathway. nih.gov

Diabetic Wounds: In diabetic rat models, DFO treatment has been found to enhance neovascularization and accelerate wound healing by promoting the accumulation of HIF-1α. frontiersin.orgnih.gov Studies have shown that DFO can stimulate the proliferation and migration of endothelial cells, which is crucial for healing diabetic ulcers. nih.gov

Radiation-Induced Fibrosis: Radiation therapy can lead to microvascular damage and impaired wound healing. frontiersin.org In animal models of radiation-induced fibrosis, DFO has been shown to improve blood flow, accelerate wound closure, and enhance the quality of the regenerated tissue. frontiersin.org

Table 1: Selected Preclinical Studies of Deferoxamine (B1203445) in Wound Healing Models

| Wound Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Excisional Diabetic Wound | Rat | Accelerated wound healing, increased granulation tissue, re-epithelialization, and neovascularization. | frontiersin.org |

| Pressure Ulcer | Mouse | Decreased pressure ulcer formation and grade, increased CD31 expression suggesting enhanced neovascularization. | frontiersin.org |

| Radiation-Impaired Wound | Mouse | Accelerated wound closure, improved perfusion, and collagen fiber organization. | frontiersin.org |

Bone Regeneration and Implant Integration Studies

Deferoxamine has shown considerable promise in bone tissue engineering due to its ability to promote both angiogenesis and osteogenesis, a concept known as angiogenic-osteogenic coupling. By enhancing the local blood supply, DFO creates a favorable environment for bone formation and repair. researchgate.net

In preclinical models, local application of DFO has been shown to:

Enhance the quality and quantity of regenerated tissue in mandibular distraction osteogenesis by augmenting vascularity. researchgate.netnih.gov

Improve angiogenesis and bone repair in early-stage steroid-induced osteonecrosis of the femoral head in rabbit models. researchgate.net

Increase bone graft incorporation and healing in critical-size bone defects. researchgate.net

Promote the healing of osteoporotic bone defects when released from a poly(lactic-co-glycolic acid) carrier.

Table 2: Preclinical Research on Deferoxamine in Bone Regeneration

| Application Area | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Mandibular Distraction Osteogenesis | Rat | Statistically significant increase in the number of blood vessels in the regenerate. | nih.gov |

| Steroid-Induced Osteonecrosis | Rabbit | Improved angiogenesis and bone repair in early-stage models. | researchgate.net |

| Critical-Size Bone Defects | Rabbit | Increased osteoblast number and vascularity rates. | researchgate.net |